molecular formula C16H19NO4 B4898944 2-oxo-3-(2-oxopropyl)-1-propyl-2,3-dihydro-1H-indol-3-yl acetate

2-oxo-3-(2-oxopropyl)-1-propyl-2,3-dihydro-1H-indol-3-yl acetate

Cat. No.: B4898944
M. Wt: 289.33 g/mol
InChI Key: NHJABEHIGAEXLL-UHFFFAOYSA-N
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Description

2-oxo-3-(2-oxopropyl)-1-propyl-2,3-dihydro-1H-indol-3-yl acetate is a complex organic compound with a unique structure that includes an indole ring, a propyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3-(2-oxopropyl)-1-propyl-2,3-dihydro-1H-indol-3-yl acetate typically involves multi-step reactions starting from commercially available chemicals. One efficient method involves the use of a novel catalyst, such as Cu@Py-Oxa@SPION, which allows for high isolated yields under mild reaction conditions in a green solvent . The synthesis is performed in four steps, ensuring the formation of the desired product with high efficiency.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and environmental sustainability. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-oxo-3-(2-oxopropyl)-1-propyl-2,3-dihydro-1H-indol-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

2-oxo-3-(2-oxopropyl)-1-propyl-2,3-dihydro-1H-indol-3-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism by which 2-oxo-3-(2-oxopropyl)-1-propyl-2,3-dihydro-1H-indol-3-yl acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-oxo-3-(2-oxopropyl)-1-propylindol-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-4-9-17-14-8-6-5-7-13(14)16(15(17)20,10-11(2)18)21-12(3)19/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJABEHIGAEXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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